molecular formula C13H14N2 B096761 4,4'-Trimethylenedipyridine CAS No. 17252-51-6

4,4'-Trimethylenedipyridine

Cat. No. B096761
CAS RN: 17252-51-6
M. Wt: 198.26 g/mol
InChI Key: OGNCVVRIKNGJHQ-UHFFFAOYSA-N
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Description

4,4'-Trimethylenedipyridine (TMD) is a versatile ligand that has been utilized in the synthesis of various metal-organic frameworks (MOFs). The unique feature of TMD is the presence of three methylene groups that link two pyridyl rings, providing flexibility and the potential for varied coordination modes with metal ions. This flexibility has been shown to lead to a variety of crystal architectures when TMD is used in reactions with metal ions and other organic ligands .

Synthesis Analysis

The synthesis of cadmium-organic frameworks using TMD has been achieved through hydrothermal methods. In one study, TMD was combined with 1,3,5-benzenetricarboxylate anions to create three novel frameworks. These frameworks exhibit different dimensionalities and topologies, which are influenced by the flexible nature of the TMD ligand. The hydrothermal synthesis approach allows for the crystallization of these complex structures, which can be characterized by single-crystal X-ray diffraction and other spectroscopic methods .

Molecular Structure Analysis

The molecular structure of TMD-containing frameworks can vary greatly. For instance, one of the synthesized frameworks has a two-dimensional undulating structure with rectangular pores, while another exhibits a three-dimensional diamondoid framework with channels that allow for interpenetration. The third structure is a compact, neutral, and coordinatively bonded eight-connected framework. These diverse structures are a testament to the adaptability of the TMD ligand in forming different spatial arrangements .

Chemical Reactions Analysis

TMD has been shown to participate in hydrogen bonding interactions when combined with other organic acids. For example, when reacted with 5-hydroxyisophthalic acid, TMD forms a salt with interlinked anions and cations, resulting in a three-dimensional hydrogen-bonded framework. Similarly, a combination of TMD with 1,3,5-benzenetricarboxylic acid leads to the formation of a salt where the components are linked into molecular tapes and further connected into a three-dimensional network through hydrogen bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of TMD-containing compounds are closely related to their molecular structures. The presence of pores and channels in these frameworks suggests potential applications in gas storage, separation, or catalysis. The hydrogen bonding interactions observed in the salts formed by TMD with organic acids indicate a robustness of structure, which could be relevant for the stability of these materials under various conditions. The ability of TMD to form salts and frameworks with different dimensionalities and topologies also points to its potential in creating materials with tailor-made properties for specific applications .

Scientific Research Applications

1. Chiral Coordination Polymers

4,4'-Trimethylenedipyridine (tmdp) has been utilized in creating chiral coordination polymers. A study demonstrated the hydrothermal reaction of tmdp with ZnI2 at 175 degrees C, producing a compound with a novel chiral infinite double-stranded helical structure (Han, Valle, & Bu, 2007).

2. Molecular Tape Formation

In another application, the 1:1 adduct formed between tmdp and 1,3,5-benzenetricarboxylic acid resulted in molecular tapes linked by hydrogen bonds, leading to a three-dimensional network. This demonstrates tmdp's role in forming complex molecular structures (Ferguson, Glidewell, Mcmanus, & Meehan, 1998).

3. Zinc Phosphite Frameworks

A 2012 study used tmdp as a template for a zinc phosphite framework, characterized by X-ray diffraction, FTIR, and other analyses. The compound crystallizes in the monoclinic space group and features infinite corner-sharing 4-membered ring chains, demonstrating tmdp's utility in creating intricate inorganic-organic structures (Wang, Xue, Chen, Lu, Li, & Tao, 2012).

4. Three-Dimensional Frameworks

In the synthesis of salts involving tmdp, studies have shown the formation of interpenetrating three-dimensional frameworks, exemplifying tmdp's ability to facilitate the creation of complex crystal structures (Wheatley, Lough, Ferguson, & Glidewell, 1999).

5. Inorganic-Organic Hybrid Materials

A hybrid species was synthesized from tmdp and other reagents, resulting in a material with a three-dimensional open-framework structure. This material is a potential model for studying metallo-organic biomolecules, illustrating tmdp's role in hybrid material synthesis (Khan, Deb, & Doedens, 2006).

6. Catalytic Applications

Tmdp has been used as a catalyst in the synthesis of various organic compounds. Its role as a hydrogen bond donor and a Lewis base demonstrates its versatility in promoting multi-component reactions in organic chemistry (Zaharani, Khaligh, Mihankhah, Johan, & Hamizi, 2020).

Safety And Hazards

4,4’-Trimethylenedipyridine is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

Future Directions

4,4’-Trimethylenedipyridine has been identified as a promising alternative for piperidine in organic reactions at higher temperatures due to its broad liquid range temperature, thermal stability, acceptor/donor hydrogen bond property, and other unique merits . It has been used as a safe and green catalyst in the synthesis of various N-methyl imines and coumarin derivatives . Future research may explore new applications of 4,4’-Trimethylenedipyridine .

properties

IUPAC Name

4-(3-pyridin-4-ylpropyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H14N2/c1(2-12-4-8-14-9-5-12)3-13-6-10-15-11-7-13/h4-11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNCVVRIKNGJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044852
Record name 4,4'-Propane-1,3-diyldipyridine
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Molecular Weight

198.26 g/mol
Source PubChem
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Physical Description

Dry Powder
Record name Pyridine, 4,4'-(1,3-propanediyl)bis-
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Solubility

>29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57264470
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URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4,4'-Trimethylenedipyridine

CAS RN

17252-51-6
Record name 1,3-Bis(4′-pyridyl)propane
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Record name 4,4'-Trimethylenedipyridine
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Record name 4,4'-Trimethylenedipyridine
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Record name Pyridine, 4,4'-(1,3-propanediyl)bis-
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Record name 4,4'-Propane-1,3-diyldipyridine
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Record name 4,4'-(propane-1,3-diyl)dipyridine
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Record name 4,4'-TRIMETHYLENEDIPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
472
Citations
FA Almeida Paz, J Klinowski - Inorganic chemistry, 2004 - ACS Publications
Three novel cadmium−organic frameworks built-up from 1,3,5-benzenetricarboxylate anions (H X BTC x - 3 ) and 4,4‘-trimethylenedipyridine (TMD) have been hydrothermally …
Number of citations: 179 pubs.acs.org
G Ferguson, C Glidewell, RM Gregson… - … Section B: Structural …, 1999 - scripts.iucr.org
The structures of six hydrogen-bonded adducts of 4,4′-sulfonyldiphenol with heteroaromatic amines have been determined. In 4,4′-sulfonyldiphenol–pyrazine (2/1) the pyrazine …
Number of citations: 40 scripts.iucr.org
G Ferguson, C Glidewell, AJ Lough… - Journal of Materials …, 1998 - pubs.rsc.org
Co-crystallisation of the rccc isomer of C-methylcalix[4]resorcinarene 1 with 4,4′-trimethylenedipyridine from methanol yields a solvated 1:2 adduct 2 in which the resorcinarene acts as …
Number of citations: 40 pubs.rsc.org
L Hu, J Fan, C Slebodnick, BE Hanson - Inorganic chemistry, 2006 - ACS Publications
Six new zinc phosphite hybrids are prepared under a variety of reaction conditions from the primary building blocks, trimethylenedipyridine, zinc acetate, and phosphorous acid. Neutral …
Number of citations: 26 pubs.acs.org
PS Wheatley, AJ Lough, G Ferguson… - … Section C: Crystal …, 1999 - scripts.iucr.org
The 1: 1 adduct of 5-hydroxyisophthalic acid and 4, 4'-trimethylenedipyridine is a salt,[HNCsHz (CH2) 3Cs-H4N]+-[HOC6H3 (COOH) COO]-(CI3H15N~" C8HsOf). The anions are linked …
Number of citations: 14 scripts.iucr.org
K Shi, L Mathivathanan, VA Drozd… - Crystal Growth & …, 2018 - ACS Publications
Three topologically isomeric coordination polymers of formula [Cu II 3 (μ 3 -OH)(μ-Cl)(μ-pz) 3 Cl(tmpy)] n , consisting of triangular Cu II –pyrazolate structural building units and flexible 4,…
Number of citations: 14 pubs.acs.org
S Liu, R Ananthoji, S Han, B Knudsen, X Li… - New Journal of …, 2012 - pubs.rsc.org
We prepared a series of poly(methyl methacrylate) (PMMA) composites with a novel one dimensional coordination polymer copper-4,4′-trimethylenedipyridine (CU-TMDP). The CU-…
Number of citations: 5 pubs.rsc.org
S Chooset, A Kantacha, A Nimthong, M Zeller… - Journal of Structural …, 2018 - Springer
[Mn 2 (μ-4,4′-trimethylenedipyridine)(μ-3-nitrophthalate) 2 (H 2 O) 4 ] n is synthesized using MnCl 2 ·4H 2 O, 4,4′-trimethylenedipyridine, and 3-nitrophthalic acid as starting materials. …
Number of citations: 3 link.springer.com
RS Rarig Jr, J Zubieta - Polyhedron, 2003 - Elsevier
The hydrothermal reactions of MoO 3 , an appropriate Cu(II) source, and a dipodal nitrogen donor ligand yielded a series of bimetallic oxides [Cu 2 Mo 4 O 13 (3,3′-bipy) 2 ]·H 2 O (1·H …
Number of citations: 77 www.sciencedirect.com
G Ferguson, C Glidewell, GD McManus… - … Section C: Crystal …, 1998 - scripts.iucr.org
The 1:1 adduct formed between 4,4′-trimethylenedipyridine and 1,3,5-benzenetricarboxylic acid is a salt C13H15N2+.C9H5O6−. The components are linked by a combination of O—H…
Number of citations: 20 scripts.iucr.org

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